molecular formula C11H11BrN2 B13665988 2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole

2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13665988
M. Wt: 251.12 g/mol
InChI Key: RMCNGFSMBLCFPK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the Friedel-Crafts reaction, where the brominated phenyl ring is introduced through electrophilic aromatic substitution. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-bromine bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole products.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including infections and cancer.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methylphenyl)-5-methyl-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and methyl groups on the phenyl ring further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11BrN2/c1-7-3-4-9(12)5-10(7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

RMCNGFSMBLCFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NC=C(N2)C

Origin of Product

United States

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